Tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate
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Overview
Description
Tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate is a chemical compound with the molecular formula C14H20BrFNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a propyl group attached to the carbamate nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate typically involves the reaction of 4-bromo-3-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with propylamine to form the final carbamate product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF)
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Major Products Formed
Substitution: N-(4-substituted-3-fluorophenyl)-N-propylcarbamates
Oxidation: N-(4-bromo-3-fluorophenyl)-N-propylcarbamate N-oxide
Reduction: N-(4-bromo-3-fluorophenyl)-N-propylamine
Scientific Research Applications
Tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(4-chloro-3-fluorophenyl)-N-propylcarbamate
- Tert-butyl N-(4-bromo-3-methylphenyl)-N-propylcarbamate
- Tert-butyl N-(4-bromo-3-fluorophenyl)-N-butylcarbamate
Uniqueness
Tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate is unique due to the specific combination of substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-fluorophenyl)-N-propylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO2/c1-5-8-17(13(18)19-14(2,3)4)10-6-7-11(15)12(16)9-10/h6-7,9H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORRNJXBBUCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC(=C(C=C1)Br)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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